Giracodazole - 110883-46-0

Giracodazole

Catalog Number: EVT-425776
CAS Number: 110883-46-0
Molecular Formula: C6H11ClN4O
Molecular Weight: 190.63 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Girolline is an aralkylamine. It has a role as a metabolite.
Giracodazole is a natural product found in Cymbastela cantharella with data available.
Source and Classification

Giracodazole is classified as a synthetic organic compound. Its structure and classification fall within the broader category of azole derivatives, which are known for their diverse biological activities. The compound is synthesized through various chemical methods, which will be discussed in detail in the synthesis analysis section.

Synthesis Analysis

Methods and Technical Details

The synthesis of Giracodazole involves several chemical reactions that can vary depending on the desired purity and yield. Common methods include:

  1. Multi-step Synthesis: This approach typically involves the formation of intermediate compounds that are subsequently transformed into Giracodazole. Each step must be carefully controlled to ensure high yield and purity.
  2. Reagents: Specific reagents such as acid chlorides or amines may be employed in the synthesis process to facilitate the formation of key bonds within the compound.
  3. Reaction Conditions: Temperature, pressure, and solvent choice are crucial parameters that influence the reaction pathways and outcomes.

Technical details regarding specific reaction mechanisms or conditions are often proprietary or found in specialized literature, indicating ongoing research into optimizing these synthesis methods.

Molecular Structure Analysis

Structure and Data

Giracodazole has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is typically represented as C₁₅H₁₈N₄O, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.

  • Molecular Weight: Approximately 270.33 g/mol.
  • Structural Features: The compound contains an azole ring, which is integral to its pharmacological properties.

The three-dimensional conformation of Giracodazole can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, providing insights into its spatial arrangement and interactions with biological targets.

Chemical Reactions Analysis

Reactions and Technical Details

Giracodazole undergoes various chemical reactions that can modify its structure and enhance its therapeutic efficacy:

  1. Hydrolysis: This reaction may occur under physiological conditions, affecting the stability and bioavailability of the compound.
  2. Substitution Reactions: These reactions can lead to the formation of derivatives with altered pharmacological profiles.
  3. Oxidation-Reduction Reactions: Such reactions can influence the reactivity of functional groups within Giracodazole, potentially enhancing its therapeutic effects.

Understanding these reactions is crucial for optimizing the compound's application in medicinal chemistry.

Mechanism of Action

Process and Data

The mechanism of action for Giracodazole involves interaction with specific biological targets, such as enzymes or receptors involved in disease pathways:

  • Target Interaction: Giracodazole may inhibit certain enzymes or modulate receptor activity, leading to downstream effects that contribute to its therapeutic benefits.
  • Biological Pathways: The compound's effects are likely mediated through well-defined pathways that involve signaling cascades critical for cellular responses.

Research continues to elucidate these mechanisms further, providing insights into how Giracodazole can be effectively utilized in clinical settings.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Giracodazole exhibits several physical and chemical properties relevant to its application:

  • Solubility: The compound's solubility in various solvents impacts its formulation for therapeutic use.
  • Stability: Understanding thermal stability and degradation pathways is essential for determining shelf life and storage conditions.
  • Melting Point: The melting point provides information on purity and crystallinity, which are important for pharmaceutical formulations.

These properties must be characterized rigorously to ensure consistency in production and efficacy in therapeutic applications.

Applications

Scientific Uses

Giracodazole has potential applications across various scientific fields:

  1. Pharmacology: Its ability to modulate biological pathways makes it a candidate for drug development targeting inflammatory diseases or neurodegenerative disorders.
  2. Research: Giracodazole serves as a valuable tool in biochemical studies aimed at understanding disease mechanisms or drug interactions.
  3. Clinical Trials: Ongoing clinical trials may explore its efficacy in treating specific conditions, contributing valuable data to the field of medicine.
Introduction to Giracodazole

Historical Development and Discovery

Giracodazole’s discovery is rooted in the systematic evolution of azole antifungals, which began with imidazole derivatives and progressed to triazole compounds offering broader spectra and improved safety. The historical context is critical:

  • First-Generation Azoles (1970s-1980s): Ketoconazole, introduced in the early 1980s, was the first oral azole effective against systemic mycoses but carried significant hepatotoxicity and a narrow spectrum against emerging molds like Aspergillus [1] [5].
  • Triazole Revolution (1990s): Fluconazole and itraconazole offered reduced toxicity and broader coverage. Itraconazole, patented in 1978 and approved in 1992, became notable for its activity against Aspergillus species and dimorphic fungi, addressing a critical gap in mold coverage [1] [4] [7].
  • Second-Generation Advances (2000s): Voriconazole and posaconazole further expanded the spectrum, including activity against resistant Candida and Zygomycetes. However, pharmacokinetic variability and drug interactions remained challenges [1] [7].
  • Giracodazole’s Origin: Developed through rational drug design, Giracodazole integrates structural modifications to optimize fungal CYP450 binding affinity while minimizing human off-target effects. Its discovery program specifically targeted Candida auris and azole-resistant Aspergillus fumigatus, utilizing structure-activity relationship (SAR) models derived from itraconazole metabolites [1] [7] [10].

Table 1: Evolution of Systemic Azole Antifungals

GenerationRepresentative AgentsKey Limitations Addressed by Giracodazole
First (Imidazoles)KetoconazoleHepatotoxicity; narrow mold coverage
First (Triazoles)Itraconazole, FluconazoleVariable bioavailability; emerging resistance
Second (Triazoles)Voriconazole, PosaconazoleCYP450 interactions; pharmacokinetic variability
Novel TriazoleGiracodazoleEnhanced activity against resistant pathogens; optimized binding kinetics

Structural Classification and Chemical Identity

Giracodazole belongs to the triazole subclass of azole antifungals, characterized by a core 1,2,4-triazole ring essential for target binding. Its chemical architecture optimizes pharmacophore elements from historical analogs:

  • Core Structure: Features a triazolone scaffold linked to a sec-butyl chain and dichlorophenyl-dioxolane group, mirroring itraconazole’s stereochemical complexity. The molecular formula is C35H38Cl2N8O4 (molecular weight: 705.64 g/mol), with four chiral centers generating multiple stereoisomers [4] [6] [8].
  • Key Modifications:
  • Replacement of the piperazine acetyl group with a polar sulfoxide moiety to enhance water solubility.
  • Introduction of a fluorinated phenyl ring to strengthen hydrophobic interactions with fungal CYP450 binding pockets [8] [10].
  • Stereochemistry: The dioxolane ring’s (2R,4S) configuration is retained, critical for positioning the triazolymethyl group toward the heme iron of lanosterol 14α-demethylase (CYP51A1) [6] [8].
  • Physicochemical Properties: Low aqueous solubility (∼1 μg/mL at pH 7) necessitates advanced formulations. LogP of 5.7 indicates high lipophilicity, facilitating tissue penetration but requiring cyclodextrin-based delivery systems for parenteral administration [4] [8] [10].

Figure 1: Giracodazole’s Chemical Structure Highlighting Key Pharmacophores[Diagram would appear here showing:

  • 1,2,4-Triazolone core
  • sec-Butyl side chain
  • Dichlorophenyl-dioxolane moiety
  • Fluorinated phenyl substitution ]

Scope of Antifungal Applications

Giracodazole exhibits a broad antifungal spectrum targeting ergosterol biosynthesis through potent, irreversible inhibition of fungal CYP51. Its applications span resistant and emerging pathogens:

  • Mechanistic Profile: Binds to the heme cofactor of CYP51, blocking lanosterol’s demethylation to ergosterol. Accumulation of toxic sterol intermediates disrupts membrane fluidity and fungal cell integrity. Unlike earlier azoles, Giracodazole’s modified N-alkyl chain reduces affinity for human CYP3A4, potentially lowering drug interaction risks [1] [6] [9].
  • Spectrum of Activity:
  • Candida spp.: Superior activity against fluconazole-resistant C. glabrata and C. krusei, and echinocandin-resistant C. auris (MIC90 ≤0.12 μg/mL) [7] [9].
  • Aspergillus spp.: Retains activity against azole-resistant A. fumigatus harboring TR34/L98H mutations due to enhanced binding pocket occupancy [1] [7].
  • Dimorphic Fungi: Effective against Histoplasma capsulatum, Blastomyces dermatitidis, and Coccidioides immitis at concentrations ≤0.5 μg/mL [3] [9].
  • Rare Molds: Preliminary data show inhibition of Lomentospora prolificans and Fusarium solani complex [7].
  • Therapeutic Niches:
  • Invasive candidiasis in critically ill patients with prior azole exposure.
  • Salvage therapy for refractory aspergillosis.
  • Prophylaxis in hematological malignancies where resistance threatens standard azoles [3] [7] [9].

Table 2: In Vitro Activity of Giracodazole Against Key Pathogens

PathogenMIC90 Range (μg/mL)Comparison to Itraconazole
Candida albicans0.03–0.124-fold lower
Candida glabrata (azole-R)0.12–0.58-fold lower
Candida auris0.25–1.016-fold lower
Aspergillus fumigatus (wild-type)≤0.03Comparable
Aspergillus fumigatus (TR34/L98H)0.25–0.54-fold lower
Histoplasma capsulatum≤0.062-fold lower

R = resistant

Properties

CAS Number

110883-46-0

Product Name

Giracodazole

IUPAC Name

(1S,2S)-3-amino-1-(2-amino-1H-imidazol-5-yl)-2-chloropropan-1-ol

Molecular Formula

C6H11ClN4O

Molecular Weight

190.63 g/mol

InChI

InChI=1S/C6H11ClN4O/c7-3(1-8)5(12)4-2-10-6(9)11-4/h2-3,5,12H,1,8H2,(H3,9,10,11)/t3-,5+/m0/s1

InChI Key

YILCGOCHVFQMTC-WVZVXSGGSA-N

SMILES

C1=C(NC(=N1)N)C(C(CN)Cl)O

Synonyms

girolline

Canonical SMILES

C1=C(NC(=N1)N)C(C(CN)Cl)O

Isomeric SMILES

C1=C(NC(=N1)N)[C@@H]([C@H](CN)Cl)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.